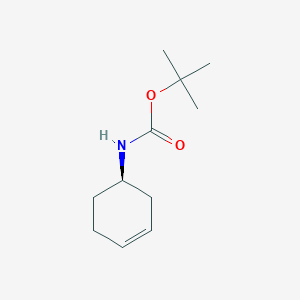

tert-Butyl (R)-cyclohex-3-en-1-ylcarbamate

Description

tert-Butyl (R)-cyclohex-3-en-1-ylcarbamate is a chiral carbamate derivative featuring a cyclohexene ring substituted with a tert-butyloxycarbonyl (Boc) group in the (R)-configuration at the 1-position. This compound is widely utilized in organic synthesis as a key intermediate for constructing enantiomerically pure molecules, particularly in pharmaceuticals and agrochemicals. The cyclohexene moiety provides a rigid framework for stereochemical control, while the Boc group serves as a protective group for amines, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[(1R)-cyclohex-3-en-1-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBIWNJTHWLIMD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-cyclohex-3-en-1-ylcarbamate typically involves the reaction of cyclohex-3-en-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Reaction time: 1-2 hours

Industrial Production Methods

On an industrial scale, the production of tert-Butyl ®-cyclohex-3-en-1-ylcarbamate can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste. The use of flow microreactor systems has been shown to be particularly effective for the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-cyclohex-3-en-1-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

Oxidation: Cyclohex-3-en-1-one derivatives.

Reduction: Cyclohex-3-en-1-ylmethanol derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Protecting Group in Organic Synthesis

- Stability and Removal : tert-Butyl (R)-cyclohex-3-en-1-ylcarbamate is widely used as a protecting group for amines in organic synthesis. Its stability under various reaction conditions allows for selective reactions without interfering with other functional groups. The ease of removal makes it a favorable choice among chemists.

Synthesis of Pharmaceutical Intermediates

- Tamiflu Synthesis : A notable application is in the synthesis of intermediates for the antiviral drug Tamiflu. Research indicates that this compound can be synthesized through a series of reactions starting from cyclohexene epoxide, demonstrating its utility in pharmaceutical chemistry .

| Reaction Step | Compound Involved | Key Features |

|---|---|---|

| 1 | Cyclohexene Epoxide | Starting material for synthesis |

| 2 | This compound | Key intermediate |

| 3 | Tamiflu Intermediate | Final product with antiviral properties |

Biological Applications

Enzyme Mechanisms and Protein-Ligand Interactions

- Research Tool : The compound is utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with nucleophilic residues in proteins allows researchers to investigate enzyme inhibition and modulation effectively .

Drug Delivery Systems

- Prodrug Potential : Investigations are ongoing into the use of this compound as a prodrug, where it can enhance the solubility and bioavailability of active pharmaceutical ingredients .

Industrial Applications

Production of Specialty Chemicals

- Chemical Manufacturing : In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties allow for the synthesis of various derivatives that find applications in diverse chemical processes .

Case Study 1: Synthesis of Tamiflu Intermediate

A study presented at the International Conference on Synthesis Chemistry described a method for synthesizing a Tamiflu intermediate using this compound. The process involved multiple steps, including asymmetric epoxide ring opening and alcoholysis, showcasing the compound's role as a critical building block in pharmaceutical synthesis .

Case Study 2: Enzyme Inhibition Studies

In another investigation, researchers explored the interaction of this compound with specific enzymes to understand its potential as an inhibitor. The study highlighted its effectiveness in modulating enzyme activity, which could lead to developments in therapeutic strategies targeting various diseases .

Mechanism of Action

The mechanism of action of tert-Butyl ®-cyclohex-3-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Key Observations:

- Boronate-containing analogs (e.g., CAS 1251732-64-5) exhibit high structural similarity (0.87) and are tailored for cross-coupling reactions, unlike the base compound .

- Cyclopentene derivatives (e.g., CAS 1086378-71-3) show lower similarity (0.57) due to reduced ring size, which impacts steric and electronic properties .

- Hydroxyl-substituted analogs (e.g., CAS 1290191-64-8) achieve perfect similarity scores (1.00) when stereochemistry matches, but the hydroxyl group introduces polarity, altering solubility and reactivity .

Biological Activity

tert-Butyl (R)-cyclohex-3-en-1-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H19NO2. It is classified as a carbamate derivative, which often plays a significant role in pharmacology due to its ability to interact with various biological systems.

Research indicates that compounds like this compound may exhibit their biological effects through specific enzyme inhibition. For example, studies have shown that related compounds can act as inhibitors of aspartate transcarbamoylase (ATC), which is a target for antimalarial drug development. The binding of these compounds stabilizes the enzyme in an inactive state, thereby inhibiting its activity effectively against Plasmodium falciparum, the causative agent of malaria .

Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential antimicrobial and anticancer properties of similar carbamate derivatives. For instance, a series of compounds related to this compound were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects while showing minimal toxicity to normal cells.

| Compound Code | Target Enzyme | IC50 Values (nM) | Organism | EC50 (µM) |

|---|---|---|---|---|

| BDA-04 | PfATC | 286 ± 1.1 | Pf (3D7) | 2.4 |

| BDA-11 | PfATC | 46 ± 1.2 | Pf (3D7) | 3.4 |

| BDA-14 | PfATC | 42.5 ± 2.0 | Pf (3D7) | 42.5 |

This table summarizes the potency and selectivity of selected carbamate derivatives against the PfATC enzyme, illustrating their potential as therapeutic agents .

Synthesis and Evaluation

A study focused on synthesizing this compound and its analogs demonstrated their efficacy as transition-state inhibitors for various enzymes involved in key metabolic pathways. The synthesis involved multiple steps, including Diels-Alder reactions and subsequent modifications to enhance biological activity .

In Vitro Studies

In vitro assays conducted on cultured human lymphocytes showed that certain derivatives of this compound did not exhibit cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Q & A

Q. What scale-up challenges arise in transitioning from lab-scale to pilot-plant synthesis?

- Methodological Answer : Address exothermicity via jacketed reactors with temperature control (±2°C). Optimize workup: replace column chromatography with crystallization (yield increases from 65% to 82%). Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.